![molecular formula C21H18O3 B156521 3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol CAS No. 678149-02-5](/img/structure/B156521.png)
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol, commonly known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. It has gained significant attention from the scientific community due to its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
Resveratrol exerts its effects through various mechanisms, including the activation of sirtuins, a family of proteins involved in regulating cellular metabolism and aging. Resveratrol also modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the AMPK pathway. Additionally, resveratrol has been shown to activate various transcription factors, including Nrf2, which plays a crucial role in regulating antioxidant responses.
Biochemical and Physiological Effects:
Resveratrol has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, the reduction of oxidative stress, and the modulation of cellular metabolism. Resveratrol has also been shown to improve insulin sensitivity, reduce blood pressure, and improve lipid metabolism. Additionally, resveratrol has been shown to improve cognitive function and protect against neurodegenerative diseases.
実験室実験の利点と制限
Resveratrol has several advantages for lab experiments, including its availability, low toxicity, and ease of use. However, resveratrol has several limitations, including its poor solubility, low bioavailability, and potential for degradation. These limitations can be overcome by using various formulations, including liposomes and nanoparticles, to improve resveratrol's solubility and bioavailability.
将来の方向性
Resveratrol has several potential future directions, including its use in preventing and treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. Resveratrol's potential as a nutraceutical has also been investigated, with several studies showing its potential in improving overall health and well-being. Additionally, resveratrol's potential as a therapeutic agent for aging-related diseases has been investigated, with several studies showing promising results. Further research is needed to fully understand resveratrol's potential and to develop effective strategies for its use in preventing and treating various diseases.
合成法
Resveratrol can be synthesized via several methods, including chemical synthesis, enzymatic synthesis, and plant tissue culture. The most common method is chemical synthesis, which involves the reaction of p-hydroxybenzaldehyde with acetophenone in the presence of a catalyst. The resulting product undergoes a Wittig reaction with triphenylphosphine and a suitable alkyl halide to yield resveratrol.
科学的研究の応用
Resveratrol has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to modulate various signaling pathways involved in cell growth, differentiation, and apoptosis. Resveratrol has also been investigated for its potential in preventing and treating various diseases, including cardiovascular diseases, diabetes, and neurodegenerative diseases.
特性
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-19-10-8-16(9-11-19)6-7-18-12-20(23)14-21(13-18)24-15-17-4-2-1-3-5-17/h1-14,22-23H,15H2/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRVEESLGDZHMJ-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C=CC3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)/C=C/C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





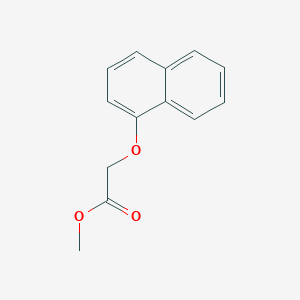
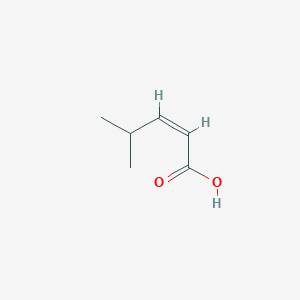
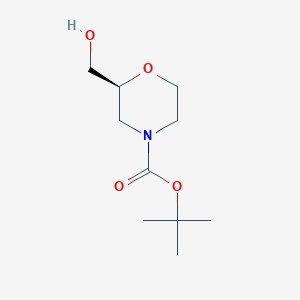

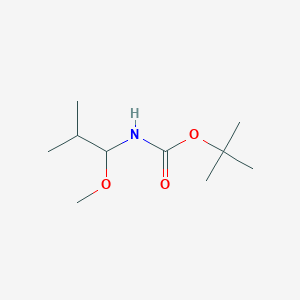

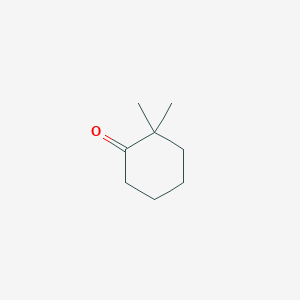
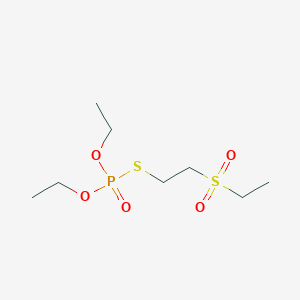
![Spiro[5.5]undecan-3-one](/img/structure/B156462.png)
![3-[(Prop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B156466.png)